(R)-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid
CAS No.: 486459-98-7
Cat. No.: VC8121275
Molecular Formula: C15H19F2NO4
Molecular Weight: 315.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 486459-98-7 |
|---|---|
| Molecular Formula | C15H19F2NO4 |
| Molecular Weight | 315.31 g/mol |
| IUPAC Name | (3R)-4-(2,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Standard InChI | InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(16)4-5-12(9)17/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1 |
| Standard InChI Key | DYAISPAQPPRCQC-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)F)F)CC(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)CC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)CC(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
(R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid (CAS 486459-98-7) belongs to the fluorinated benzenebutanoic acid family. Its molecular formula is C₁₅H₁₉F₂NO₄, with a molar mass of 315.31 g/mol . The compound features:
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A 2,5-difluorophenyl group at the β-position.
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A (R)-configured Boc-protected amino group on the butanoic acid backbone.
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A tert-butoxycarbonyl (Boc) moiety providing steric protection for the amine .
Table 1: Fundamental Structural Data
| Property | Value |
|---|---|
| IUPAC Name | (3R)-4-(2,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)CC(=O)O |
| Isomeric SMILES | CC(C)(C)OC(=O)NC@HCC(=O)O |
| InChI Key | DYAISPAQPPRCQC-LLVKDONJSA-N |
| XLogP3 | 3.191 |
| Topological Polar Surface Area | 75.63 Ų |
The stereochemistry at the β-carbon (R-configuration) critically influences its biological interactions and synthetic utility .
Synthesis and Pharmaceutical Applications
Synthetic Routes
While explicit synthesis protocols remain proprietary, the compound is likely produced through:
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Friedel-Crafts acylation to introduce the difluorophenyl group.
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Enantioselective amination using chiral catalysts to establish the R-configuration.
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Boc protection via reaction with di-tert-butyl dicarbonate under basic conditions .
Key challenges include maintaining stereochemical purity during the amination step and optimizing yields in fluorinated aromatic systems .
Role in Drug Development
The compound serves as a critical intermediate in synthesizing sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes management. As sitagliptin impurity 24, its presence must be controlled below 0.15% in final drug formulations per ICH guidelines .
Table 2: Pharmaceutical Relevance
| Parameter | Detail |
|---|---|
| Therapeutic Target | DPP-4 inhibitor intermediates |
| Regulatory Significance | ICH Q3A-controlled impurity |
| Synthetic Yield | ≥98% purity in commercial batches |
| Hazard Class | Category | Signal Word | H-Code |
|---|---|---|---|
| Acute Oral Toxicity | 4 | Warning | H302 |
| Skin Irritation | 2 | Warning | H315 |
| Serious Eye Damage | 2A | Warning | H319 |
| Respiratory Irritation | 3 | Warning | H335 |
Exposure Controls
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PPE Requirements: Nitrile gloves, chemical goggles, NIOSH-approved respirator for powder handling.
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Engineering Controls: Fume hoods with ≥100 fpm face velocity.
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Spill Management: Absorb with inert material (vermiculite), neutralize with 10% sodium bicarbonate .
Computational ADME Profiling
Advanced in silico models predict the following pharmacokinetic properties :
Table 4: Drug-Likeness Parameters
| Parameter | Value | Relevance |
|---|---|---|
| logP | 3.19 | Indicates moderate lipophilicity |
| logS | -3.30 | Low aqueous solubility |
| Caco-2 Permeability | -4.87 cm/s | Poor intestinal absorption |
| MDCK Permeability | 0.000108 cm/s | Limited blood-brain barrier crossing |
| Lipinski Rule Compliance | Yes | Fulfills 4/5 criteria |
The compound’s Golden Triangle compliance (molecular weight <500, logP <5, H-bond donors <5) suggests suitability for further lead optimization .
Analytical Characterization
Spectroscopic Signatures
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